
Azido-PEG4-t-butyl ester
Overview
Description
Azido-PEG4-t-butyl ester (CAS: 581066-04-8) is a polyethylene glycol (PEG)-based compound with a terminal azide (-N₃) group and a t-butyl ester-protected carboxylic acid. Its molecular formula is C₁₅H₂₉N₃O₆, and molecular weight is 347.41 g/mol . This compound is widely used in PROTAC (Proteolysis-Targeting Chimera) synthesis due to its ability to act as a linker, enabling the conjugation of targeting ligands to E3 ubiquitin ligase binders. The t-butyl ester group provides stability during synthesis and can be deprotected under mild acidic conditions for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-t-butyl ester involves sequential modifications to a polyethylene glycol (PEG) backbone, introducing an azide group and a t-butyl-protected carboxylate. The process is characterized by two primary steps: azide incorporation and ester protection .
Introduction of the Azide Group via Nucleophilic Substitution
The azide group is introduced through a nucleophilic substitution reaction. A precursor molecule containing a leaving group (e.g., bromide or mesylate) at the terminal position of the PEG chain reacts with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at 50–60°C for 12–24 hours, achieving >90% conversion .
Key Reaction Parameters:
Parameter | Condition |
---|---|
Solvent | DMF/DMSO |
Temperature | 50–60°C |
Reaction Time | 12–24 hours |
Yield | 85–95% |
t-Butyl Ester Protection
The carboxyl group is protected as a t-butyl ester to prevent unwanted side reactions during subsequent conjugation steps. This is achieved by reacting the intermediate with t-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds under reflux conditions (80–100°C) for 6–8 hours, followed by neutralization and extraction .
Optimized Conditions for Esterification:
Parameter | Condition |
---|---|
Catalyst | H₂SO₄ or p-TsOH |
Solvent | Dichloromethane (DCM) |
Temperature | 80–100°C |
Reaction Time | 6–8 hours |
Industrial Production Methods
Industrial synthesis scales the laboratory protocol while optimizing for yield, purity, and cost-effectiveness. Key modifications include:
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Continuous Flow Reactors: Replaces batch processing to enhance reaction control and reduce processing time .
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Catalyst Recycling: Acid catalysts are recovered and reused to minimize waste.
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High-Purity PEG Feedstock: Ensures consistent chain length and reduces polydispersity.
Industrial vs. Laboratory Synthesis Comparison:
Parameter | Laboratory | Industrial |
---|---|---|
Scale | 1–100 g | 1–100 kg |
Purity | 95% | >98% |
Purification | Column Chromatography | Recrystallization |
Cost per Gram | $50–$100 | $10–$20 |
Purification and Characterization
Purification Techniques
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Recrystallization: The crude product is dissolved in ethyl acetate and cooled to −20°C to precipitate impurities.
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Column Chromatography: Silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:1) isolates the target compound .
Purity Metrics:
Method | Result |
---|---|
HPLC | >95% |
¹H NMR | No detectable impurities |
Analytical Characterization
Structural validation employs:
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Mass Spectrometry (MS): Molecular ion peak at m/z 347.4 [M+H]⁺ .
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Infrared Spectroscopy (IR): Peaks at 2100 cm⁻¹ (azide stretch) and 1720 cm⁻¹ (ester C=O) .
Research Findings and Methodological Advancements
Recent studies highlight innovations in this compound synthesis:
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Metal-Free Click Chemistry: A 2023 study demonstrated the use of strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate this compound with DBCO-modified antibodies without copper catalysts, preserving protein integrity .
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Star Polymer Synthesis: Researchers utilized the compound’s azide group to construct PEG-based star polymers via sequential click reactions, achieving monodisperse architectures (PDI < 1.1) .
Applications in Drug Delivery:
Application | Outcome |
---|---|
Antibody-Drug Conjugates | Enhanced solubility and stability |
Fluorescent Probes | High target specificity |
Property | Value |
---|---|
CAS Number | 581066-04-8 |
Molecular Formula | C₁₅H₂₉N₃O₆ |
Molecular Weight | 347.4 g/mol |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Safety and Storage:
Chemical Reactions Analysis
Primary Chemical Reactions
Azido-PEG4-t-butyl ester undergoes three major reaction types, leveraging its azide and ester functionalities:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Mechanism: The terminal azide reacts with alkynes in the presence of Cu(I) to form stable 1,2,3-triazole linkages .
-
Reagents: Copper sulfate with sodium ascorbate (common reducing agent) .
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Conditions: Ambient temperature (20–25°C), aqueous or organic solvents (e.g., DMSO, DMF) .
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Applications: Protein labeling, polymer synthesis, and antibody-drug conjugate (ADC) development.
Equation:
Staudinger Ligation
t-Butyl Ester Deprotection
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Mechanism: Acidic hydrolysis removes the t-butyl group to yield a carboxylic acid .
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Applications: Subsequent conjugation with amines via carbodiimide chemistry (e.g., EDC/NHS) .
Equation:
Reaction Conditions and Optimization
Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|
CuAAC | CuSO₄, Sodium ascorbate | DMSO/H₂O | 25°C | >90% |
Staudinger ligation | Triphenylphosphine | PBS buffer | 25°C | 85–95% |
Ester deprotection | TFA | DCM | 25°C | ~100% |
Drug Delivery Systems
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Stability Enhancement: The triazole linkage formed via CuAAC improves pharmacokinetics by resisting enzymatic degradation.
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Targeted Therapy: Conjugation with chemotherapeutic agents via azide-alkyne cycloaddition reduces off-target effects in cancer models .
Protein Labeling
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Efficiency: this compound achieves >95% labeling efficiency for lysine residues in antibodies under mild conditions .
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Imaging: Used to attach fluorescent tags for real-time tracking of protein dynamics.
Comparative Reactivity
Functional Group | Reactivity | Primary Use |
---|---|---|
Azide (N₃) | High (CuAAC, Staudinger) | Bioconjugation |
t-Butyl ester | Moderate (acid-labile) | Carboxylic acid precursor |
Key Research Insights
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Click Chemistry Efficiency: CuAAC reactions with this compound proceed with near-quantitative yields, outperforming traditional NHS ester couplings in aqueous media .
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Versatility: The dual functionality (azide/ester) allows sequential modifications, enabling complex architectures like branched PEG-drug conjugates .
This compound’s reactivity profile and adaptability make it indispensable in modern bioconjugation and materials science.
Scientific Research Applications
Key Applications
-
Drug Delivery Systems
- Azido-PEG4-t-butyl ester enhances the solubility and stability of therapeutic agents, making it crucial for drug formulation. Its PEG spacer prolongs circulation time in the bloodstream, thereby improving bioavailability and therapeutic efficacy .
- Case Study : Research has demonstrated that conjugating drugs with this compound results in reduced toxicity and improved pharmacokinetics, facilitating targeted delivery to specific tissues or cells.
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Bioconjugation Techniques
- The azide group allows for efficient conjugation with alkyne-bearing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This method is favored for its high specificity and yield.
- Application Example : this compound can be used to label proteins or nucleic acids for imaging studies, enhancing the understanding of cellular functions and interactions.
-
Biosensors Development
- The compound's properties make it suitable for designing biosensors. The azide group facilitates the immobilization of recognition elements on sensor surfaces while minimizing non-specific interactions due to the PEG spacer.
- Research Insight : Studies have shown that biosensors utilizing this compound exhibit improved sensitivity and specificity in detecting target biomolecules.
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Enzyme Immobilization
- This compound can be conjugated with enzymes or antibodies for immobilization on surfaces, allowing controlled orientation and enhanced stability during reactions .
- Example Application : This method has been applied in developing biocatalysts that maintain activity over extended periods, crucial for industrial processes.
Mechanism of Action
The mechanism of action of Azido-PEG4-t-butyl ester primarily involves its reactivity in click chemistry reactions. The azide group reacts with alkynes or strained cyclooctynes to form triazole linkages, which are stable and bioorthogonal. This reactivity allows for the selective modification of biomolecules and materials without interfering with biological processes . The PEG spacer enhances solubility and reduces non-specific interactions, making the compound suitable for various applications .
Comparison with Similar Compounds
Structural and Functional Variations
Azido-PEG4-t-butyl ester belongs to a family of azide-terminated PEG derivatives with variable PEG chain lengths and end-group functionalities. Below is a comparative analysis:
Table 1: Key Properties of Azido-PEG-t-butyl ester Derivatives
Functional Group Variations
This compound can be compared to other PEG derivatives with similar chain lengths but different terminal groups:
Table 2: Comparison with Functional Group Variants
Performance in Click Chemistry
This compound exhibits distinct reactivity in click chemistry compared to analogues:
- Reaction Rate : The PEG4 chain provides sufficient spacing to reduce steric hindrance, enabling efficient strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN derivatives .
- Solubility : The PEG4 chain enhances aqueous solubility compared to shorter PEG2 or PEG3 derivatives, facilitating bioconjugation in physiological conditions .
- Stability : The t-butyl ester group offers superior stability in basic conditions compared to NHS esters, which hydrolyze rapidly in aqueous buffers .
Commercial Availability and Customization
This compound is available from multiple suppliers (e.g., Broadpharm, Combi-Blocks) with purity ≥97% . Customization options include:
- Chain Length Adjustment : PEG2 to PEG24 variants for tuning hydrophilicity .
- End-Group Modifications : Substitution with NHS esters, acids, or branched architectures .
- Bulk Synthesis : GMP-grade production for therapeutic applications .
Key Research Findings
PROTAC Applications : this compound is preferred over shorter PEG chains (PEG2–PEG3) due to its optimal linker length, which minimizes aggregation of PROTAC components .
Branched Derivatives : Compounds like N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) (CAS: 2093152-79-3) enable multi-valent conjugates but require additional purification steps due to higher molecular complexity .
Deprotection Efficiency : The t-butyl ester in PEG4 derivatives is cleaved with trifluoroacetic acid (TFA) in <2 hours, whereas longer PEG chains (PEG6–PEG8) exhibit slower deprotection kinetics .
Biological Activity
Overview
Azido-PEG4-t-butyl ester is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives. It incorporates an azide functional group and a t-butyl ester moiety, which contribute to its unique chemical properties and versatility in biological applications. The hydrophilic nature of the PEG segment enhances solubility in aqueous environments, making it particularly suitable for various biochemical and pharmaceutical applications.
The structure of this compound allows it to participate in a range of chemical reactions, notably through click chemistry . The azide group is highly reactive, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation with alkyne-bearing molecules. This property is pivotal for bioconjugation processes, allowing the attachment of biomolecules such as proteins and nucleic acids to various substrates.
Biological Activity
This compound exhibits significant biological activity primarily through its ability to modify biomolecules. The following aspects highlight its biological applications:
-
Bioconjugation :
- The azide functionality allows for selective labeling and modification of proteins and nucleic acids, which can be utilized in imaging and functional studies.
- It facilitates the conjugation of therapeutic agents to targeting moieties, enhancing drug delivery systems by improving solubility and stability.
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Drug Delivery :
- The PEG spacer prolongs the circulation time of drugs in the body and reduces toxicity, making this compound a valuable tool in developing advanced drug formulations.
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Cellular Effects :
- By facilitating biomolecule conjugation, this compound influences cellular processes such as signaling pathways and gene expression. Its use in creating biocompatible probes enables targeted detection of specific molecules within biological samples.
Research Findings
Numerous studies have explored the applications and effectiveness of this compound in various fields:
- Protein Labeling : Research indicates that this compound is effective for labeling proteins, enhancing their visibility in assays without significantly altering their biological activity .
- Therapeutic Applications : In drug delivery systems, compounds utilizing this compound have shown improved pharmacokinetics due to enhanced solubility and reduced immunogenicity .
- Stability and Reactivity : Studies demonstrate that the formation of stable triazole linkages through CuAAC significantly improves the stability of conjugated biomolecules, thus enhancing their functionality in biological systems .
Case Study 1: Drug Delivery Enhancement
A study evaluated the efficacy of this compound in a drug delivery system targeting cancer cells. By conjugating a chemotherapeutic agent via click chemistry, researchers observed a marked increase in drug solubility and a decrease in off-target effects compared to non-conjugated drugs. This approach demonstrated potential for targeted cancer therapies with reduced side effects.
Case Study 2: Protein Imaging
In another study focusing on protein imaging, this compound was used to label specific proteins within live cells. The azide group facilitated rapid conjugation with fluorescent tags, allowing real-time monitoring of protein dynamics without disrupting cellular functions. This method provided insights into protein interactions critical for understanding cellular mechanisms.
Comparative Analysis
The following table summarizes the properties of this compound compared to similar compounds:
Compound Name | Functional Groups | Molecular Weight | Unique Features |
---|---|---|---|
This compound | Azide, t-butyl ester | 581.1 g/mol | High reactivity; versatile for click chemistry |
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester | Azide, Boc protected amine | 666.8 g/mol | Enhanced stability due to Boc protection |
Azido-PEG3-S-PEG4-t-butyl ester | Azide, t-butyl ester | 622.8 g/mol | Shorter PEG chain; potentially lower solubility |
Q & A
Q. Basic: What are the key synthesis and characterization methods for Azido-PEG4-t-butyl ester?
Methodological Answer:
this compound is synthesized via sequential PEGylation and functionalization. The tert-butyl ester group acts as a protective moiety for carboxylic acids during solid-phase synthesis. Key steps include:
- PEG Chain Assembly : Iterative ethylene oxide addition to form the tetraethylene glycol backbone.
- Azide Introduction : Substitution of terminal hydroxyl groups with azide via tosylate intermediates.
- Protection/Deprotection : Use of tert-butyl esters to block reactive carboxyl groups, followed by acidic cleavage (e.g., TFA) post-conjugation .
Characterization Techniques :
- NMR : Confirms PEG chain integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and azide presence (no direct proton signal).
- HPLC : Assesses purity (>98% by reverse-phase C18 columns, acetonitrile/water gradient).
- Mass Spectrometry : Validates molecular weight (theoretical: 347.41 g/mol; observed: [M+Na]⁺ = 370.40) .
Q. Basic: How does this compound function in PROTAC design?
Methodological Answer:
In PROTACs, the compound serves as a bifunctional linker connecting an E3 ligase ligand and a target protein binder. Its properties enable:
- Flexibility : The PEG4 spacer (16.7 Å length) optimizes ternary complex formation.
- Stability : The tert-butyl ester resists hydrolysis during intracellular trafficking.
- Click Chemistry Compatibility : Terminal azide allows strain-promoted or copper-catalyzed alkyne-azide cycloaddition for modular assembly .
Design Workflow :
Ligand Conjugation : Attach ligands via NHS ester chemistry (e.g., amine-reactive coupling).
In Vitro Validation : Test degradation efficiency in cell lines (e.g., Western blot for target protein levels).
Pharmacokinetic Profiling : Assess linker stability in serum (HPLC-MS monitoring).
Q. Advanced: How can researchers optimize reaction conditions for this compound conjugation?
Methodological Answer:
Use Taguchi experimental design to systematically vary parameters and identify optimal conditions:
Parameter | Levels Tested | Optimal Condition |
---|---|---|
Molar Ratio (Azide:Alkyne) | 1:1, 1:2, 1:3 | 1:2 |
Temperature (°C) | 25, 37, 50 | 37 |
Catalyst (CuI) | 0.1 mM, 0.5 mM, 1 mM | 0.5 mM |
Reaction Time (h) | 2, 6, 12 | 6 |
Analysis :
- ANOVA reveals molar ratio and catalyst concentration as most influential (p < 0.05).
- Validation : Confirm yield improvement via LC-MS (e.g., 86% vs. initial 72%) .
Q. Advanced: How to address discrepancies in reported solubility data for this compound?
Methodological Answer:
Contradictions in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Purity Variability : Impurities (e.g., residual PEG diols) reduce solubility. Validate via HPLC .
- Solvent Polarity : Test solubility in graded DMSO/water mixtures (e.g., 10% increments). Optimal solubility is observed at ≥40% DMSO .
- Temperature Effects : Conduct dynamic light scattering (DLS) to monitor aggregation at 4°C vs. 25°C .
Mitigation :
- Pre-filter solutions (0.22 µm) to remove particulates.
- Use sonication (30 sec pulses) for homogeneous dispersion.
Q. Advanced: What strategies improve stability during storage and handling?
Methodological Answer:
Stability Challenges :
- Hydrolysis : Tert-butyl ester degradation in humid environments.
- Azide Degradation : Light-induced decomposition.
Protocols :
- Storage : -20°C under argon; desiccate with silica gel.
- Handling : Use amber vials and glove boxes (O₂ < 0.1 ppm).
- Stability Monitoring :
Q. Basic: What bioconjugation techniques are compatible with this compound?
Methodological Answer:
Primary Methods :
- CuAAC Click Chemistry :
- React with DBCO-modified proteins (1:3 molar ratio, PBS pH 7.4, 37°C, 2 h).
- Quench with EDTA to remove copper.
- NHS Ester Coupling :
- Activate carboxyl groups with EDC/NHS, conjugate to lysine residues (pH 8.5, 4°C overnight).
Validation :
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O6/c1-15(2,3)24-14(19)4-6-20-8-10-22-12-13-23-11-9-21-7-5-17-18-16/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOGRGKKXWMJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190858 | |
Record name | 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581066-04-8 | |
Record name | 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581066-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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